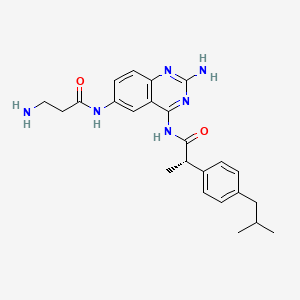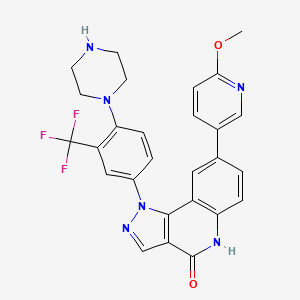
Riok2-IN-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Riok2-IN-2 is a small molecule inhibitor specifically targeting the right open reading frame kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and plays a crucial role in ribosome biogenesis and cell cycle progression. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Riok2-IN-2 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the core structure: This involves the construction of a tricyclic heterocycle, which serves as the backbone of the compound.
Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity towards RIOK2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Riok2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
Riok2-IN-2 has a wide range of scientific research applications, including:
Mechanism of Action
Riok2-IN-2 exerts its effects by inhibiting the ATPase activity of RIOK2, which is essential for the maturation of the 40S ribosomal subunit. By binding to the active site of RIOK2, this compound prevents the hydrolysis of ATP, leading to stalled ribosome biogenesis and decreased protein synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
RIOK1-IN-1: Another inhibitor targeting RIOK1, a close homolog of RIOK2, but with different selectivity and potency profiles.
RIOK3-IN-3: An inhibitor targeting RIOK3, which shares structural similarities with RIOK2 but has distinct biological functions.
Uniqueness of Riok2-IN-2
This compound is unique due to its high selectivity and potency towards RIOK2, making it a valuable tool for studying the specific functions of RIOK2 in various biological processes. Its ability to inhibit RIOK2-mediated ribosome biogenesis and protein synthesis highlights its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C27H23F3N6O2 |
|---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37) |
InChI Key |
RSCTXUZWVYMQTL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


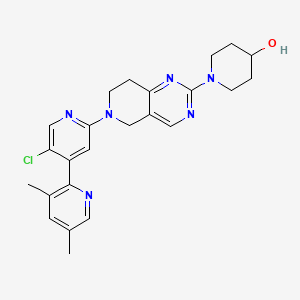

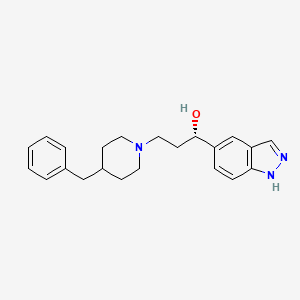


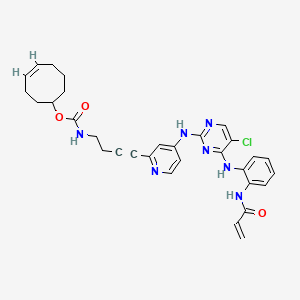
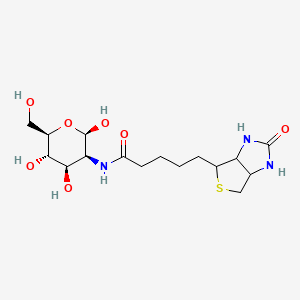
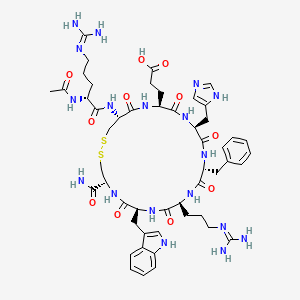
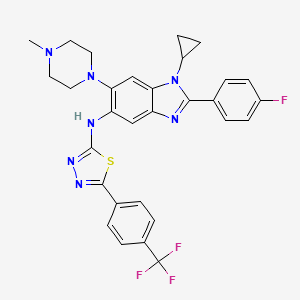
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)
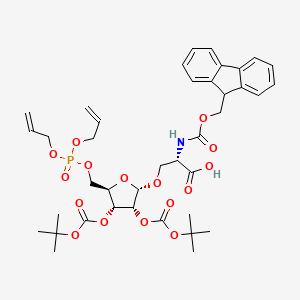
![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)
![3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12375583.png)
